molecular formula C12H9ClN2O3 B1420330 1-[(4-Chloro-3-nitrophenyl)methyl]-1,2-dihydropyridin-2-one CAS No. 1097788-36-7

1-[(4-Chloro-3-nitrophenyl)methyl]-1,2-dihydropyridin-2-one

Cat. No. B1420330
M. Wt: 264.66 g/mol
InChI Key: SSAFFAHNLBIJNR-UHFFFAOYSA-N
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Description

The compound “1-[(4-Chloro-3-nitrophenyl)methyl]-1,2-dihydropyridin-2-one” is a chemical compound with a molecular weight of 215.591 . It is also known as "3-chloro-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone" .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .


Molecular Structure Analysis

The molecular structure of the compound has been studied . The optimized bond lengths and angles show good agreements with experimental data using DFT/B3LYP method .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions . For instance, the reaction of 3-formyl benzofurans with both electron-withdrawing groups (chloro, bromo, and nitro) and electron-donating groups (methyl and methoxy) at the C-5 has been reported .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 291.68 g/mol . It has a XLogP3-AA value of 3.7, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

Antihypertensive and Coronary Vessel Dilator Applications

  • Antihypertensive Agents and Coronary Vessel Dilators: 1,4-Dihydropyridines, with substitutions similar to “1-[(4-Chloro-3-nitrophenyl)methyl]-1,2-dihydropyridin-2-one”, are known for their role as antihypertensive agents and coronary vessel dilators. These compounds are prepared through condensation reactions involving enamines and ylidene acid esters (Abernathy, 1978), (Schneiders & Zimmer, 1991).

Photochemical Properties and Electron Transfer

  • Photochemistry and Electron Transfer: Research into the photochemical reactions of 1,4-dihydropyridines, which include drugs like nifedipine and nisoldipine, demonstrates that these compounds, including their isomers, undergo electron transfer leading to various photoproducts. This involves the formation of nitrosophenylpyridines through photochemical parameters determination (Fasani, Dondi, Ricci & Albini, 2006).

Electrochemical Properties and Reduction Behavior

  • Electrochemical Studies and Radical Formation: Electrochemical research on 4-(nitrophenyl) substituted 1,4-dihydropyridines indicates the generation of nitro radical anions in aprotic media, showing significant insights into the electrochemical behaviors of these compounds. This study provides valuable information about the chemical reactivity and stability of radical intermediates (Squella, Jiménez, Bollo & Núñez-Vergara, 1997).

Synthesis of Metabolites and Derivatives

  • Synthesis of Metabolites and Derivatives: The synthesis and identification of metabolites of related 1,4-dihydropyridine compounds, like benidipine hydrochloride, show their relevance in pharmacological studies. These studies are crucial for understanding the metabolic pathways and potential therapeutic applications (Muto, Kuroda, Kawato, Nishikawa & Nakamizo, 1988).

Antitubercular Activity

  • Antitubercular Activity: Recent studies indicate that 1,4-dihydropyridine-3, 5-dicarboxamide derivatives possess significant anti-tubercular activity. The synthesis of new derivatives and their efficacy against mycobacterium tuberculosis highlight the potential therapeutic applications of these compounds in treating tuberculosis (Iman et al., 2015).

Structural Analysis and Crystallography

  • Molecular Crystal Structure Analysis: Studies on the molecular crystal structure of dihydropyridine derivatives contribute to the understanding of their pharmacological properties. These structural analyses are essential for the development of more effective pharmacological agents (Maru & Shah, 2013).

Calcium Channel Antagonist Activity

  • Calcium Channel Antagonism: Some 1,4-dihydropyridines are known to act as calcium channel antagonists, demonstrating therapeutic potential in cardiovascular diseases. The relationship between their structure and activity is crucial for the design of new drugs (Wang, Herbette & Rhodes, 1989).

properties

IUPAC Name

1-[(4-chloro-3-nitrophenyl)methyl]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c13-10-5-4-9(7-11(10)15(17)18)8-14-6-2-1-3-12(14)16/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAFFAHNLBIJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chloro-3-nitrophenyl)methyl]-1,2-dihydropyridin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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